2-Amino-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-Amino-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the amino and carboxylic acid functional groups makes it a versatile intermediate in various chemical reactions and synthesis processes.
Mechanism of Action
Target of Action
Oxazole derivatives, in general, have been found to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
Oxazole derivatives are known to interact with their targets through non-covalent interactions . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Result of Action
Oxazole derivatives have been associated with a wide range of biological actions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction is carried out at room temperature, and the resulting oxazoline is then oxidized to the oxazole using commercial manganese dioxide packed in a reactor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the oxazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or alkylated oxazole derivatives.
Scientific Research Applications
2-Amino-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-oxazole-4-carboxylate: An ester derivative with similar chemical properties.
2-Amino-1,3-oxadiazole-4-carboxylic acid: Contains an additional nitrogen atom in the ring, leading to different reactivity and biological activity.
2-Amino-1,3-thiazole-4-carboxylic acid: Contains a sulfur atom in place of oxygen, affecting its chemical behavior and applications.
Uniqueness
2-Amino-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups and the presence of both nitrogen and oxygen in the ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-amino-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c5-4-6-2(1-9-4)3(7)8/h1H,(H2,5,6)(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHGBUDVJAFBRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620740 |
Source
|
Record name | 2-Amino-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944900-52-1 |
Source
|
Record name | 2-Amino-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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